PtdIns-(3,5)-P2 (1,2-dihexanoyl) (sodium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

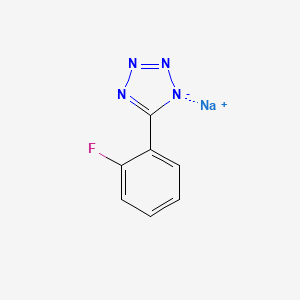

PtdIns-(3,5)-P2 (1,2-dihexanoyl) (sodium salt) is a synthetic analog of natural PtdIns featuring saturated C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and DAG stereochemistry as that of the natural compound. PtdIns-(3,5)-P2 is rapidly synthesized from PtdIns-(3)-P1 in yeast when a PtdIns-(3)-P5-OH kinase is activated during hyperosmotic conditions. PtdIns-(3,5)-P2 is also present in mammalian cells, such as monkey COS-7 cells, where a similar biosynthetic route has been demonstrated.

Applications De Recherche Scientifique

Role in Stress Response in Plants

PtdIns-(3,5)-P2 plays a crucial role in the stress response of plants. Research indicates that Arabidopsis plants increase the synthesis of PtdIns-(3,5)-P2 in response to salt and osmotic stress, suggesting its involvement in signaling pathways during such stress conditions. This response differs from that observed in algae, yeasts, and animal cells, demonstrating the unique role of PtdIns-(3,5)-P2 in terrestrial plants under stress (Dewald et al., 2001).

Functions in Membrane and Protein Trafficking

PtdIns-(3,5)-P2 is significant in membrane and protein trafficking, particularly in the endosome-lysosome axis of mammalian cells. Its effectors include novel beta-propeller proteins (PROPPINs) and possibly proteins from the epsin and CHMP families. This lipid's involvement in mammalian cell responses to insulin and its dysfunction in certain human genetic conditions highlight its importance in normal cell function (Michell et al., 2006).

Regulation of Cellular Functions

PtdIns-(3,5)-P2 is implicated in various cellular functions, such as vesicular trafficking, organization of the cytoskeleton, and platelet activation. It can interact with proteins directly or act as a substrate for lipid kinases and phosphatases. This lipid's role in cell biology is being redefined as new interactions and functions are discovered (Toker, 1998).

Response to Osmotic Stress

PtdIns-(3,5)-P2 levels increase significantly in response to osmotic stress, playing a major role in such conditions, likely through the regulation of vacuolar volume. This response is observed in different plant species and involves a significant increase in cellular concentration, suggesting a key role in osmo-signaling pathways (Meijer et al., 1999).

Involvement in Human Diseases

The dysfunction of PtdIns-(3,5)-P2 is linked to several human genetic conditions, such as X-linked myotubular myopathy, Type-4B Charcot-Marie-Tooth disease, and fleck corneal dystrophy. This emphasizes the lipid's role in health and disease, particularly in membrane trafficking and pH control in specific cellular compartments (Michell et al., 2006).

Synaptic Vesicle Trafficking

PtdIns-(3,5)-P2 is essential in synaptic vesicle trafficking, with its impaired synthesis leading to defects in various stages of the synaptic vesicle cycle. This highlights its critical role in neurotransmission and neuronal function (Di Paolo et al., 2004).

Regulation of Endocytic Recycling

PtdIns-(3,5)-P2 is involved in the regulation of endocytic recycling, particularly in the internalization and recycling of transferrin. This indicates its role in various trafficking and sorting events during endocytosis in non-neuronal cells (Kim et al., 2006).

Propriétés

Formule moléculaire |

C21H38O19P3 · 3Na |

|---|---|

Poids moléculaire |

756.4 |

InChI |

InChI=1S/C21H41O19P3.3Na/c1-3-5-7-9-14(22)35-11-13(37-15(23)10-8-6-4-2)12-36-43(33,34)40-21-17(25)19(38-41(27,28)29)16(24)20(18(21)26)39-42(30,31)32;;;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);;;/q;3*+1/p-3/t13-,16-,17-,18-,1 |

Clé InChI |

VHOOLLZVEJAIST-ZHPGYOILSA-K |

SMILES |

O[C@@H]1[C@@H](OP([O-])(O)=O)[C@@H](O)[C@@H](OP([O-])(OC[C@H](OC(CCCCC)=O)COC(CCCCC)=O)=O)[C@H](O)[C@H]1OP([O])(O)=O.[Na+].[Na].[Na+] |

Synonymes |

DHPI-3,5-P2; Phosphatidyl-3,5-bisphosphate C-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.